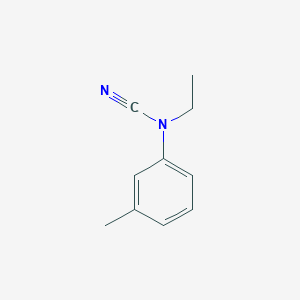
N-cyano-N-ethyl-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyano-N-ethyl-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyano group (–CN) and an ethyl group (–C2H5) attached to the nitrogen atom of the aniline ring, along with a methyl group (–CH3) at the 3-position of the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-ethyl-3-methylaniline can be achieved through several methods. One common approach involves the cyanoacetylation of aniline derivatives. This process typically involves the reaction of aniline with cyanoacetic acid or its derivatives under specific conditions. For example, the reaction can be carried out by stirring aniline with ethyl cyanoacetate at elevated temperatures, often in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-cyano-N-ethyl-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
N-cyano-N-ethyl-3-methylaniline has several applications in scientific research:
作用機序
The mechanism of action of N-cyano-N-ethyl-3-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules .
類似化合物との比較
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-ethyl-N-methylaniline: Similar to N-cyano-N-ethyl-3-methylaniline but lacks the cyano group.
N-cyano-N-methylaniline: Contains a cyano group and a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a cyano group and an ethyl group attached to the nitrogen atom, along with a methyl group at the 3-position of the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
ethyl-(3-methylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3H2,1-2H3 |
InChIキー |
UWTWVJZIKDEMLN-UHFFFAOYSA-N |
正規SMILES |
CCN(C#N)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
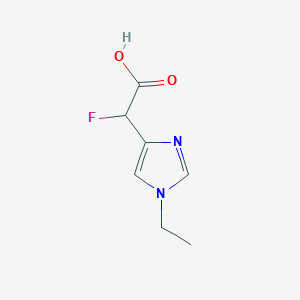
amine](/img/structure/B13315572.png)
amine](/img/structure/B13315585.png)
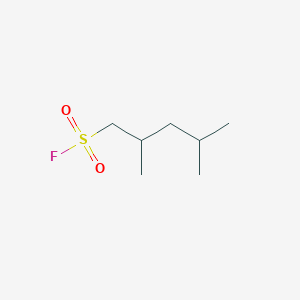
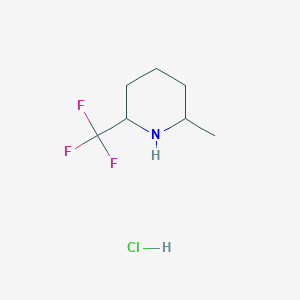
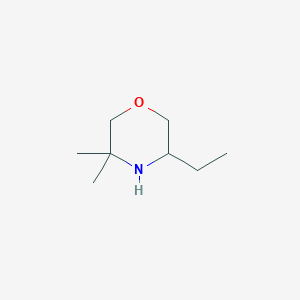
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)

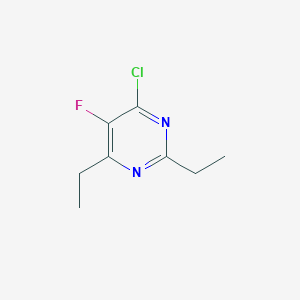
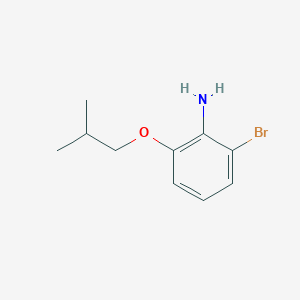
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)

